4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine
CAS No.: 55564-13-1
Cat. No.: VC19584851
Molecular Formula: C11H11N3O
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
![4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine - 55564-13-1](/images/structure/VC19584851.png)
Specification
CAS No. | 55564-13-1 |
---|---|
Molecular Formula | C11H11N3O |
Molecular Weight | 201.22 g/mol |
IUPAC Name | 4-pyridin-2-yloxybenzene-1,2-diamine |
Standard InChI | InChI=1S/C11H11N3O/c12-9-5-4-8(7-10(9)13)15-11-3-1-2-6-14-11/h1-7H,12-13H2 |
Standard InChI Key | RIWCQXTVBRFTCG-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=NC(=C1)OC2=CC(=C(C=C2)N)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine (IUPAC name: 4-(pyridin-2-yloxy)benzene-1,2-diamine) is an aromatic amine with the molecular formula C₁₁H₁₀N₂O. The compound features a benzene core substituted with:
-
Two amino (-NH₂) groups at the 1 and 2 positions, conferring nucleophilic and redox-active properties.
-
A pyridin-2-yloxy group (-O-C₅H₄N) at the 4 position, introducing a heteroaromatic system capable of π-π interactions and metal coordination .
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₀N₂O |
Molecular Weight | 186.22 g/mol |
IUPAC Name | 4-(pyridin-2-yloxy)benzene-1,2-diamine |
CAS Number | Not publicly listed |
The absence of a registered CAS number suggests limited commercial availability or restricted industrial use.
Spectroscopic and Crystallographic Features
While crystallographic data for 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine are unavailable, insights can be drawn from related structures. For instance, the zinc coordination polymer described in demonstrates how pyridine-containing ligands form stable metal-organic frameworks (MOFs) via nitrogen-metal bonds. Similarly, the pyridin-2-yloxy group in this compound may act as a bidentate ligand, coordinating to metal centers through the pyridine nitrogen and ether oxygen atoms.
Infrared (IR) spectroscopy would likely reveal N-H stretching vibrations (~3300–3500 cm⁻¹) from the amine groups and C-O-C asymmetric stretching (~1250 cm⁻¹) from the ether linkage. Nuclear magnetic resonance (NMR) spectra would show distinct signals for the pyridine protons (δ 7.0–8.5 ppm in ¹H NMR) and aromatic benzene protons (δ 6.5–7.5 ppm).
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine can be achieved through nucleophilic aromatic substitution (NAS) or Ullmann-type coupling, analogous to methods used for 4-[(Butan-2-yl)oxy]benzene-1,2-diamine. A proposed route involves:
-
Protection of Amines: 2-Aminophenol is treated with a protecting group (e.g., acetyl) to yield 1,2-diacetamidophenol.
-
Ether Formation: Reaction with 2-hydroxypyridine under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to install the pyridin-2-yloxy group.
-
Deprotection: Acidic or basic hydrolysis removes the acetyl groups, yielding the target diamine.
Alternative methods may utilize palladium-catalyzed cross-coupling reactions to attach the pyridine moiety. Industrial-scale production would require optimization of reaction conditions (temperature, solvent, catalyst) to maximize yield and purity.
Challenges in Synthesis
Key challenges include:
-
Regioselectivity: Ensuring substitution occurs exclusively at the 4-position of the benzene ring.
-
Amine Reactivity: Preventing over-oxidation or side reactions at the amino groups during synthesis.
-
Purification: Separating the product from byproducts such as unreacted starting materials or oligomers.
Chemical Reactivity and Functionalization
Oxidation and Reduction
The amino groups are susceptible to oxidation, forming nitroso or nitro derivatives. For example, treatment with potassium permanganate (KMnO₄) in acidic conditions could oxidize the amine to a nitro group. Conversely, catalytic hydrogenation (H₂/Pd-C) might reduce the pyridine ring to piperidine, altering the compound’s electronic properties.
Coordination Chemistry
The pyridin-2-yloxy group’s nitrogen and oxygen atoms enable coordination to transition metals. For instance, zinc(II) ions could bind to the pyridine nitrogen and ether oxygen, forming complexes similar to those reported in . Such interactions are critical for designing catalysts or MOFs.
Derivatization Reactions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume